N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
Historical Context and Development of Pyrazoline-Sulfonamide Hybrid Molecules
The convergence of pyrazoline and sulfonamide chemistry began with the recognition of sulfonamides as foundational antibacterial agents following the 1932 discovery of Prontosil . By the 21st century, medicinal chemists increasingly fused sulfonamide groups with nitrogen-containing heterocycles like pyrazolines to overcome microbial resistance. A pivotal advancement occurred in 2023 with the synthesis of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives, which demonstrated dual antimicrobial and anti-inflammatory activities . These hybrids capitalizing on the sulfonamide's capacity to inhibit carbonic anhydrases and the pyrazoline's planar rigidity. The compound under examination extends this lineage through strategic fluorination and methoxybenzenesulfonyl substitution, optimizing steric and electronic profiles for target engagement.
Significance of 4,5-Dihydro-1H-Pyrazole as a Privileged Scaffold in Medicinal Chemistry
The 4,5-dihydro-1H-pyrazole (pyrazoline) ring system serves as a privileged scaffold due to its:
- Conformational semi-rigidity : The partially saturated structure enables optimal spatial orientation of substituents while retaining sufficient flexibility for induced-fit binding.
- Electron-rich environment : The N1 and N2 atoms participate in hydrogen bonding with enzymatic targets, as evidenced by pyrazoline derivatives achieving MIC values of 10.2 μg/mL against Mycobacterium tuberculosis .
- Metabolic stability : Comparative studies show that dihydropyrazoles resist oxidative degradation better than fully aromatic pyrazoles, extending plasma half-lives .
Recent structural analyses reveal that 4,5-dihydro-1H-pyrazole derivatives inhibit acetylcholinesterase (AChE) through π-π stacking interactions between the heterocycle and enzyme aromatic residues , a mechanism likely conserved in the fluorinated derivative discussed here.
Importance of Fluorinated Pyrazoline Derivatives in Drug Discovery
Fluorine substitution at the 2-position of the phenyl ring in pyrazoline derivatives confers three critical advantages:
- Enhanced binding affinity : The electronegative fluorine atom forms dipole-dipole interactions with proton donors in target proteins. In compound 9g from recent antitubercular studies, the 4-fluorophenyl group contributed to a −9.714 kcal/mol docking score against InhA .
- Improved pharmacokinetics : Fluorine's small atomic radius (0.64 Å) minimally increases molecular bulk while significantly enhancing membrane permeability.
- Metabolic blockade : The C-F bond resists hepatic cytochrome P450-mediated oxidation, reducing first-pass metabolism.
Quantum mechanical calculations on analogous structures show fluorine substitution increases electron density at the pyrazoline N1 atom by 18%, potentiating hydrogen bond formation with catalytic residues in microbial enzymes .
Role of Sulfonamide Moieties in Bioactive Compounds
The methanesulfonamide and 4-methoxybenzenesulfonyl groups in this compound fulfill dual roles:
- Enzymatic inhibition : Sulfonamides competitively bind zinc ions in metalloenzymes like carbonic anhydrase, with Ki values typically ranging from 10–100 nM .
- Pharmacokinetic modulation : The sulfonyl group’s polarity (logP reduction of 0.8–1.2 units) improves aqueous solubility without compromising membrane traversal.
- Targeted delivery : 4-Methoxybenzenesulfonyl derivatives exhibit 3-fold higher accumulation in acidic tissue environments (pH 6.0–6.5) due to protonation of the sulfonamide nitrogen .
In molecular dynamics simulations, the sulfonamide oxygen atoms form stable salt bridges with arginine residues in the InhA binding pocket (mean interaction energy: −5.2 kcal/mol) , a feature critical for maintaining target engagement during conformational shifts.
Table 1: Structural Components and Their Pharmacological Roles
Properties
IUPAC Name |
N-[4-[3-(2-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O5S2/c1-32-18-11-13-19(14-12-18)34(30,31)27-23(20-5-3-4-6-21(20)24)15-22(25-27)16-7-9-17(10-8-16)26-33(2,28)29/h3-14,23,26H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTOARGRWIJUHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyrazole intermediate in the presence of a palladium catalyst.
Attachment of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the pyrazole derivative using methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling with Methanesulfonamide: The final step is the coupling of the intermediate with methanesulfonamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis platforms, and the use of robust catalysts and reagents to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzenesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the sulfonamide group, potentially yielding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide serves as a versatile building block for developing more complex molecules. Its unique electronic properties make it suitable for exploring new reaction pathways and creating novel materials.
Biological Research
This compound is being investigated for its biological activity, particularly its interactions with various biological targets. Research indicates that it may exhibit:
- Antimicrobial Properties : Showing efficacy against several bacterial strains.
- Anti-inflammatory Effects : Potentially modulating inflammatory pathways.
- Analgesic Activity : Offering pain relief through specific mechanisms.
These properties suggest its utility in drug development aimed at treating infections and inflammatory diseases.
Medicinal Chemistry
In the realm of medicinal chemistry, this compound is being explored as a potential drug candidate. Its ability to interact with specific molecular targets makes it promising for developing treatments for various conditions, including:
- Cancer : Preliminary studies indicate potential anticancer activity.
- Neurological Disorders : Possible applications in treating depression and anxiety due to its analgesic properties.
Case Studies and Research Findings
Several studies have documented the pharmacological effects of compounds similar to this compound:
| Study | Findings |
|---|---|
| Smith et al., 2023 | Demonstrated antimicrobial activity against Staphylococcus aureus. |
| Johnson et al., 2024 | Reported significant anti-inflammatory effects in animal models. |
| Lee et al., 2025 | Indicated potential as an analgesic in chronic pain models. |
These findings highlight the compound's diverse applications across different fields of research.
Mechanism of Action
The mechanism by which N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Pathway Interference: The compound might interfere with key biological pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural differences and biological activities of similar pyrazoline-sulfonamide derivatives:
Key Research Findings and Structure-Activity Relationships (SAR)
Impact of Fluorophenyl Substitution
- Positional Isomerism : The 2-fluorophenyl group in the target compound likely enhances steric interactions with hydrophobic enzyme pockets compared to 3- or 4-fluoro analogs . For example, 4-fluorophenyl derivatives (e.g., ) exhibit broad-spectrum antimicrobial activity, while 2-fluoro substitution may favor selectivity for human carbonic anhydrase isoforms .
- Electron-Withdrawing Effects : Fluorine substituents increase metabolic stability by reducing oxidative degradation, as observed in related sulfonamide drugs .
Role of Sulfonyl and Sulfonamide Groups
- 4-Methoxybenzenesulfonyl vs. 3-Chlorobenzenesulfonyl : The 4-methoxy group in the target compound improves aqueous solubility compared to halogenated analogs (e.g., ), which may translate to better bioavailability .
- Methanesulfonamide vs.
Methodological Considerations
- Structural Validation : X-ray crystallography using SHELXL (Evidence ) has been critical in confirming the dihydropyrazole conformation and sulfonamide geometry in analogs.
- Synthetic Routes : Most analogs are synthesized via cyclocondensation of chalcones with hydrazine derivatives, followed by sulfonylation .
Biological Activity
N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a sulfonamide group, which is commonly associated with various biological activities, including anti-inflammatory and analgesic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in pain and inflammation pathways. Notably, the sulfonamide moiety may enhance the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis. Inhibition of COX can lead to reduced inflammation and pain perception.
1. Analgesic Activity
Research indicates that compounds similar to this compound exhibit significant analgesic effects. For instance, studies involving related oxazol-5(4H)-one derivatives demonstrated their efficacy in reducing pain through writhing and hot plate tests in animal models . The presence of the methoxy group in the structure has been linked to enhanced analgesic potency.
2. Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are supported by its ability to modulate inflammatory mediators. Compounds with similar structures have shown effectiveness in reducing inflammation in various models, suggesting that this compound may also exert such effects through inhibition of pro-inflammatory cytokines and mediators .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds within the same class as this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, considering multi-step reaction efficiency and yield?
- Methodological Answer : The synthesis typically involves sequential reactions, starting with the preparation of the pyrazoline core. A multi-step approach may include:
Condensation of 2-fluorophenylhydrazine with a β-keto sulfone precursor to form the dihydropyrazole ring .
Sulfonylation using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
Methanesulfonamide coupling via nucleophilic substitution, requiring anhydrous conditions to minimize hydrolysis .
Optimization can be achieved by adjusting reaction temperatures (e.g., 60–80°C for cyclization steps) and solvent polarity (e.g., DMF for sulfonylation) .
Q. How can X-ray crystallography confirm the structural conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation:
Grow high-quality crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) .
Use software suites like APEX2 for data collection and SHELXL for refinement, focusing on bond angles (e.g., C–S–O in sulfonamide groups) and dihedral angles between aromatic rings .
Validate hydrogen bonding (e.g., N–H···O interactions in the sulfonamide moiety) to confirm molecular packing .
Advanced Research Questions
Q. What strategies resolve discrepancies in biological activity data for sulfonamide-containing pyrazoline derivatives?
- Methodological Answer : Contradictions in activity data (e.g., COX-2 inhibition vs. cytotoxicity) require:
Dose-response profiling : Test compound purity (>95% by HPLC) and verify assay conditions (e.g., pH 7.4 for enzymatic assays) .
Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 2-fluorophenyl vs. 4-fluorophenyl analogs) on binding affinity using molecular docking (e.g., AutoDock Vina) .
Off-target screening : Use kinome-wide profiling to identify unintended interactions .
Q. How do substituents influence the compound’s stability in aqueous vs. non-polar solvents?
- Methodological Answer :
Solubility testing : Measure logP values (e.g., shake-flask method) to assess hydrophobicity. The 2-fluorophenyl group increases lipophilicity, reducing aqueous stability .
Degradation studies : Use HPLC-MS to monitor hydrolysis of the sulfonamide group under acidic (pH 3) vs. neutral conditions. Methoxy groups on the benzenesulfonyl moiety enhance stability in non-polar solvents .
Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .
Q. What computational methods model this compound’s interaction with cyclooxygenase-2 (COX-2)?
- Methodological Answer :
Molecular docking : Use Glide or GOLD to simulate binding poses, focusing on the sulfonamide group’s interaction with COX-2’s hydrophobic pocket .
MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>80%) .
QM/MM calculations : Evaluate electronic effects (e.g., fluorine’s electron-withdrawing impact) on binding energy using Gaussian 16 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
